2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that nitro compounds, like the one present in this molecule, often interact with various enzymes and proteins within the body .
Mode of Action
The nitro group in the compound is a hybrid of two equivalent resonance structures, which may allow it to interact with its targets in a unique way
Biochemical Pathways
Nitro compounds are known to participate in a variety of biochemical reactions, including redox reactions .
Pharmacokinetics
The compound’s solubility, stability, and other physical properties can be influenced by its crystalline structure .
Result of Action
The compound’s nitro group could potentially undergo redox reactions, leading to various cellular effects .
Action Environment
The action of 2-{[(4’-nitro-4-biphenylyl)amino]carbonyl}benzoic acid can be influenced by various environmental factors. For instance, the compound’s crystalline structure can be affected by temperature and humidity, which could in turn influence its bioavailability and efficacy .
properties
IUPAC Name |
2-[[4-(4-nitrophenyl)phenyl]carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5/c23-19(17-3-1-2-4-18(17)20(24)25)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(26)27/h1-12H,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZISGYKCGKMAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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